molecular formula C20H18N4O3S B14977292 7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B14977292
M. Wt: 394.4 g/mol
InChI Key: MOWWOFLFVYVRKT-UHFFFAOYSA-N
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Description

7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound featuring a triazolo[1,5-a]pyrimidine core substituted at positions 2, 5, and 5. The 4-(benzyloxy)phenyl group at position 7, methylsulfanyl (SMe) group at position 2, and carboxylic acid at position 5 define its structural and functional uniqueness.

Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

2-methylsulfanyl-7-(4-phenylmethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid

InChI

InChI=1S/C20H18N4O3S/c1-28-20-22-19-21-16(18(25)26)11-17(24(19)23-20)14-7-9-15(10-8-14)27-12-13-5-3-2-4-6-13/h2-11,17H,12H2,1H3,(H,25,26)(H,21,22,23)

InChI Key

MOWWOFLFVYVRKT-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C(C=C(NC2=N1)C(=O)O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

One-Pot Cyclocondensation of Acylhydrazines and Imidates

Acylhydrazines react with imidates (formed in situ from amines, cyano groups, and orthoesters) to yield triazolopyrimidine derivatives. For example, ethyl 5-amino-1,2,4-triazole-3-carboxylate can cyclize with 1-phenylbutane-1,3-dione in acetic acid to form ethyltriazolo[1,5-a]pyrimidine-2-carboxylate.

Reaction Conditions :

  • Solvent : Acetic acid
  • Temperature : Reflux (110–120°C)
  • Time : 6–12 hours
  • Yield : 60–75%

Alternative Cyclization Using Hydrazinobenzoic Acid Derivatives

Substituted hydrazinobenzoic acids react with N-cyanoimidocarbonates in ethanol under basic conditions to form triazoloquinazolines. While this method targets quinazoline derivatives, analogous conditions can be adapted for pyrimidine systems by modifying the starting materials.

Example Protocol :

  • Reactants : Hydrazinobenzoic acid (10 mmol), N-cyanoimidocarbonate (10 mmol).
  • Base : Triethylamine (30 mmol) in ethanol.
  • Workup : Acidification with HCl, reflux, and recrystallization from THF.
  • Yield : 50–65%.

Functionalization at Position 2: Introduction of Methylsulfanyl Group

Thiolation Using Meerwein’s Salt

Methylsulfanyl groups are introduced via alkylation of thiol precursors. Meerwein’s salt (trimethyloxonium tetrafluoridoborate) efficiently transfers methyl groups to sulfur nucleophiles.

Procedure :

  • Substrate : 2-Thioxo-triazolopyrimidine (1 mmol).
  • Reagent : Meerwein’s salt (1.2 mmol) in CH₂Cl₂.
  • Conditions : Stir at 25°C for 4 hours.
  • Workup : Filter and recrystallize from dichloromethane/hexane.
  • Yield : 70–80%.

Direct Substitution with Methanethiol

Alternatively, displacement of a chlorine atom at position 2 with methanethiol in the presence of a base (e.g., K₂CO₃) affords the methylsulfanyl derivative.

Typical Conditions :

  • Solvent : DMF or THF
  • Temperature : 80°C
  • Time : 8–12 hours
  • Yield : 60–70%

Installation of the 4-(Benzyloxy)phenyl Group at Position 7

Suzuki–Miyaura Coupling

A boronic ester of 4-(benzyloxy)benzene can be coupled to a halogenated triazolopyrimidine intermediate.

Protocol :

  • Catalyst : Pd(PPh₃)₄ (5 mol%).
  • Base : Na₂CO₃ (2 equiv).
  • Solvent : Dioxane/water (4:1).
  • Temperature : 90°C, 12 hours.
  • Yield : 55–65%.

Nucleophilic Aromatic Substitution

If position 7 is activated with a leaving group (e.g., Cl), 4-(benzyloxy)phenol can displace it under basic conditions.

Conditions :

  • Base : K₂CO₃ or Cs₂CO₃
  • Solvent : DMF, 100°C, 24 hours
  • Yield : 50–60%

Integrated Synthetic Pathway

Combining the above steps, a plausible route is:

  • Step 1 : Synthesize ethyltriazolo[1,5-a]pyrimidine-2-carboxylate via cyclocondensation.
  • Step 2 : Introduce methylsulfanyl at C2 using Meerwein’s salt.
  • Step 3 : Install 4-(benzyloxy)phenyl via Suzuki coupling.
  • Step 4 : Hydrolyze the ethyl ester to carboxylic acid.

Overall Yield : ~25–30% (four steps).

Analytical Characterization

Spectroscopic Data

IR (KBr, cm⁻¹) :

  • 1,712 (C=O, carboxylic acid).
  • 1,250 (C–O, benzyloxy).

¹H NMR (DMSO- d₆, 400 MHz) :

  • δ 5.26 (s, 2H, OCH₂Ph).
  • δ 2.83 (s, 3H, SCH₃).
  • δ 7.01–7.56 (m, 9H, Ar–H).

¹³C NMR :

  • 168.02 ppm (C=O).
  • 69.94 ppm (OCH₂Ph).
  • 13.23 ppm (SCH₃).

Crystallographic Data (If Available)

Compounds with methylsulfanyl groups exhibit dihedral angles of 78.6° between the sulfur substituent and the heterocyclic plane.

Challenges and Optimization

  • Regioselectivity : Competing cyclization pathways may yield isomeric byproducts. Using bulky bases (e.g., DIPEA) improves selectivity.
  • Solubility Issues : Polar aprotic solvents (DMF, NMP) enhance solubility during coupling steps.
  • Purification : Silica gel chromatography (EtOAc/hexane) or recrystallization (THF/hexane) isolates pure products.

Chemical Reactions Analysis

7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The molecular pathways involved in its action include inhibition of kinase activity and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Triazolopyrimidine Derivatives

Compound Name / Evidence ID Position 7 Substitution Position 2 Substitution Position 5/6 Functional Group Key Features
Target Compound () 4-(Benzyloxy)phenyl Methylsulfanyl Carboxylic acid High polarity due to COOH; potential for hydrogen bonding.
Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-... () 4-(4-Chlorobenzyloxy)phenyl 2-Fluorobenzylsulfanyl Ethyl ester Increased lipophilicity (Cl, F substituents); ester group enhances cell permeability.
7-[3-(Benzyloxy)phenyl]-N-(2-methoxyphenyl)-... () 3-(Benzyloxy)phenyl - Carboxamide (N-linked 2-methoxyphenyl) Amide group improves metabolic stability; methoxy enhances π-π stacking.
Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-... () 2-Chlorophenyl Benzylsulfanyl Ethyl ester Chlorophenyl increases electrophilicity; benzylsulfanyl may enhance hydrophobic interactions.
5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid (4-sulfamoylphenyl)amide () Phenyl - Sulfamoylphenyl amide Sulfonamide group confers antibacterial activity via dihydropteroate synthase inhibition.

Key Observations:

  • Position 7 Modifications : Substitutions here influence aromatic interactions and solubility. The target compound’s 4-(benzyloxy)phenyl group provides steric bulk and moderate lipophilicity, whereas chlorophenyl () or 3-benzyloxy () groups alter electronic and steric profiles .
  • Functional Groups at Position 5/6 : Carboxylic acids (target compound, ) offer hydrogen-bonding capacity, while esters () or amides () improve bioavailability and resistance to hydrolysis .

Table 3: Bioactivity and Properties

Compound / Evidence ID Antimicrobial Activity Antifungal Activity Solubility Stability
Target Compound () Not reported Not reported Moderate (COOH) pH-dependent (acidic form precipitates).
7-Unsubstituted derivatives () MIC: 12.5-50 µg/mL (bacteria) MIC: 6.25-25 µg/mL (C. albicans) Low (lipophilic) Stable in aqueous media .
Ethyl 7-chloromethyl-... () Not reported Not reported Low (ester) Hydrolytically stable in neutral conditions .
5-Phenyl-...sulfamoylphenyl amide () Comparable to sulfa drugs Not tested Moderate (sulfonamide) High metabolic stability .

Critical Analysis:

  • Antimicrobial Efficacy : The sulfamoylphenyl amide () and unsubstituted derivatives () show potent activity, suggesting that electron-withdrawing groups (e.g., sulfonamide) enhance target binding .
  • Solubility-Stability Trade-off : Carboxylic acid derivatives (target compound) may exhibit better aqueous solubility but lower membrane permeability compared to esters or amides .

Biological Activity

7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid (CAS No. 1040699-55-5) is a complex organic compound characterized by its unique triazolo-pyrimidine structure. This compound has gained attention for its diverse biological activities, including potential applications in cancer therapy, anti-inflammatory responses, and antimicrobial effects.

  • Molecular Formula : C20H18N4O3S
  • Molecular Weight : 394.45 g/mol
  • Structure : The compound features a benzyloxy group and a methylsulfanyl group, contributing to its chemical diversity and biological activity.

Anticancer Activity

Research indicates that compounds with triazolo-pyrimidine structures exhibit significant anticancer properties. The compound's structural components suggest potential interactions with various biological targets involved in tumor growth and proliferation.

  • Case Study : A study evaluated the cytotoxic effects of similar triazole derivatives against human malignant cell lines (MCF-7 and Bel-7402). Compounds structurally related to this compound showed promising results in inhibiting cell growth, with certain derivatives exhibiting IC50 values comparable to established chemotherapeutics like cisplatin .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays targeting cyclooxygenase (COX) enzymes.

  • Research Findings : In vitro studies demonstrated that derivatives of triazolo-pyrimidines can significantly inhibit COX-2 activity. For instance, specific analogs showed IC50 values as low as 0.04 μmol against COX-2, indicating strong anti-inflammatory properties .
CompoundIC50 (μmol)Target Enzyme
Compound A0.04 ± 0.01COX-2
Compound B0.04 ± 0.09COX-1

Antimicrobial Activity

The antimicrobial properties of triazolo derivatives have also been investigated. Several studies suggest that these compounds can exhibit broad-spectrum antibacterial effects.

  • Example : A related study highlighted that certain benzothioate derivatives derived from triazole structures demonstrated significant antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways (e.g., COX enzymes), reducing the production of pro-inflammatory mediators.
  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Interaction with DNA : The structural features may allow for intercalation into DNA or interaction with topoisomerases, disrupting cancer cell proliferation.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for synthesizing triazolopyrimidine derivatives like 7-[4-(Benzyloxy)phenyl]-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid?

  • Methodological Answer : The synthesis typically involves multicomponent condensation reactions. For example, 3-amino-5-alkylthio-1,2,4-triazoles are reacted with aromatic aldehydes (e.g., 2-chlorobenzaldehyde) and β-keto esters under microwave irradiation (323 K, 30 min) to form the triazolopyrimidine core. Ethanol is used as a solvent, and recrystallization from acetone or ethanol yields pure crystals . Additives like iodine or ionic liquids can enhance reaction efficiency by stabilizing intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., C–S = 1.76–1.82 Å), dihedral angles (e.g., 87.03° between triazolopyrimidine and benzyl rings), and π-π stacking interactions (centroid distances ~3.63–3.88 Å) .
  • NMR spectroscopy : Key signals include δ 10.89 (s, NH proton), δ 7.14–7.41 (m, aromatic protons), and δ 2.59 (s, methylsulfanyl group) .
  • Mass spectrometry : Confirms molecular weight (e.g., C₂₂H₂₁ClN₄O₂S has m/z = 452.8) .

Q. What are the common solvents and reaction conditions for optimizing yield in triazolopyrimidine synthesis?

  • Methodological Answer : Ethanol and acetone are preferred for solubility and recrystallization. Microwave-assisted synthesis reduces reaction time (30 min vs. hours under conventional heating) and improves yields (~75–85%) . Lower temperatures (<323 K) minimize side reactions like oxidation of the methylsulfanyl group.

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemistry) guide the design of triazolopyrimidine derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Reaction path search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, enabling targeted synthesis of derivatives with modified substituents (e.g., replacing benzyloxy with electron-withdrawing groups) .
  • Molecular docking : Simulates interactions with biological targets (e.g., kinase enzymes) by analyzing steric and electronic compatibility of the triazolopyrimidine core .
  • Table : Computational Parameters for Reaction Design
ParameterValue/Approach
Basis setB3LYP/6-31G(d)
Solvent modelCOSMO (ε = 24.5 for ethanol)
Energy convergence1 × 10⁻⁶ Hartree

Q. How should researchers address contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer :

  • Case example : In NMR, a proton may appear as a singlet (δ 6.84) due to rapid exchange, while X-ray reveals its position in a non-planar conformation. Cross-validate using variable-temperature NMR to detect dynamic effects .
  • Mitigation : Use high-resolution mass spectrometry (HRMS) to confirm molecular integrity if crystallographic disorder complicates structural assignment.

Q. What strategies are effective for scaling up synthesis while maintaining regioselectivity?

  • Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side products (e.g., over-oxidation) during scale-up.
  • Catalytic additives : Ionic liquids (e.g., [BMIM]Br) stabilize reactive intermediates, enhancing regioselectivity >90% in multicomponent reactions .
  • Table : Key Parameters for Scale-up
ParameterLab Scale (1 mmol)Pilot Scale (1 mol)
Reaction time30 min2–3 h
Yield75–85%65–70%
Purity (HPLC)>95%>90%

Q. How do steric and electronic effects of substituents (e.g., benzyloxy vs. chlorophenyl) influence the compound’s reactivity?

  • Methodological Answer :

  • Steric effects : Bulky benzyloxy groups reduce π-π stacking efficiency (centroid distance increases by ~0.25 Å vs. chlorophenyl), altering crystal packing .
  • Electronic effects : Electron-withdrawing groups (e.g., Cl) increase electrophilicity at C5, facilitating nucleophilic substitution reactions. Hammett constants (σ) correlate with reaction rates (ρ = +1.2 for triazolopyrimidine derivatives) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported melting points for structurally similar triazolopyrimidines?

  • Methodological Answer :

  • Root cause : Polymorphism or solvent inclusion (e.g., acetone vs. ethanol recrystallization).
  • Approach : Perform DSC (Differential Scanning Calorimetry) to identify polymorphs and PXRD to confirm phase purity. For example, a compound with mp 287–293°C (CAS 223127-47-7) may exhibit a 5°C variation due to solvent traces .

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